molecular formula C11H9NO B1625154 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 776328-39-3

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B1625154
M. Wt: 171.19 g/mol
InChI Key: WXWZWMNHMVQTPS-UHFFFAOYSA-N
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Description

“8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a chemical compound1. However, there is limited information available about this specific compound. It is structurally similar to “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” and "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate"23.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. However, it might be synthesized in a manner similar to its structurally related compounds34.



Molecular Structure Analysis

The molecular structure of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is not directly available. However, it is likely to be similar to the structures of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” and "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate"23.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. It might undergo reactions similar to its structurally related compounds34.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” are not directly available. However, it is likely to have properties similar to its structurally related compounds34.


Scientific Research Applications

  • Eco-Friendly Synthesis Methods : Research has focused on developing more environmentally friendly approaches to synthesize derivatives of tetrahydronaphthalene-2-carbonitrile. A study by Damera and Pagadala (2023) describes a green chemistry method for constructing 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives, emphasizing the synthesis of multi-substituted benzenes and ensuring good compatibility with bioactive molecules (Damera & Pagadala, 2023).

  • Advanced Synthesis Techniques : Thimmarayaperumal and Shanmugam (2017) developed a highly efficient domino protocol for synthesizing tetrahydronaphthalene-1-carbonitriles, demonstrating the versatility of these compounds in constructing novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).

  • Quantum Chemical Studies : Pankratov et al. (2004) conducted a quantum chemical study on the regioselectivity of bromination for certain tetrahydronaphthalene derivatives, contributing to the understanding of the chemical properties and potential applications of these compounds (Pankratov et al., 2004).

  • Electrochemical Applications : A study by Yousef, Ragab, and Abdel-Azzem (2010) explored the electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene, highlighting its potential in creating modified electrodes with enhanced electrochemical properties (Yousef, Ragab, & Abdel-Azzem, 2010).

  • Anticancer Potential : Research by Shaheen, El-Emam, and El-Gohary (2020) identified certain tetrahydronaphthalene derivatives as potent antitumor agents, indicating their potential in cancer treatment (Shaheen, El-Emam, & El-Gohary, 2020).

  • Crystal Structure Analysis : Studies like Sharma et al. (2015) and Jansone et al. (2007) have focused on the crystal structure analysis of certain carbonitrile compounds, providing insights into their molecular structures and interactions (Sharma et al., 2015), (Jansone et al., 2007).

Safety And Hazards

There is no specific safety and hazard information available for “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile”. However, it is important to handle all chemical compounds with appropriate safety measures25.


Future Directions

The future directions for “8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” are not clear due to the lack of available information. Further research and studies are needed to explore its potential applications and properties.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more detailed and accurate analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

8-oxo-6,7-dihydro-5H-naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWZWMNHMVQTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459003
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

CAS RN

776328-39-3
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Ulmschneider, U Müller-Vieira… - Journal of medicinal …, 2005 - ACS Publications
Elevated plasma aldosterone levels play a detrimental role in certain forms of congestive heart failure and myocardial fibrosis. We proposed aldosterone synthase (CYP11B2) as a …
Number of citations: 77 pubs.acs.org
M Kawamura, Y Kobashi, H Tanaka… - Bioorganic & Medicinal …, 2023 - Elsevier
20-Hydroxyeicosatetraenoic acid (20-HETE) is a lipid mediator and one of the major arachidonic acid metabolites whose formation is mainly catalyzed by the enzymes cytochrome …
Number of citations: 0 www.sciencedirect.com
TM Ibrahim, G Abada, M Dammann, RM Maklad… - European Journal of …, 2023 - Elsevier
Derivatives with tetrahydrobenzo[h]quinoline chemotype were synthesized via one-pot reactions and evaluated for their antileishmanial, antimalarial and antitubercular activities. Based …
Number of citations: 3 www.sciencedirect.com

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